molecular formula C7H8BrClS B15264485 4-(3-Bromopropyl)-2-chlorothiophene

4-(3-Bromopropyl)-2-chlorothiophene

Cat. No.: B15264485
M. Wt: 239.56 g/mol
InChI Key: CTQBAOINHAORDW-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-2-chlorothiophene ( 1861698-17-0) is a halogenated heterocyclic compound with the molecular formula C 7 H 8 BrClS and a molecular weight of 239.56 g/mol . It is characterized by a thiophene ring substituted with a chlorine atom and a 3-bromopropyl chain, making it a versatile intermediate in organic synthesis and medicinal chemistry . As a key synthetic building block , this compound serves as a precursor for the development of more complex molecular structures. Its reactive bromine and chlorine atoms allow for further functionalization through various cross-coupling reactions and nucleophilic substitutions . Thiophene derivatives are of significant interest in pharmaceutical and materials science research, with studies exploring their use as core structures in compounds with potential biological activity . Related chalcone derivatives based on thiophene scaffolds have been investigated for their antibacterial and anticancer properties in scientific research, highlighting the value of such intermediates in drug discovery . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

IUPAC Name

4-(3-bromopropyl)-2-chlorothiophene

InChI

InChI=1S/C7H8BrClS/c8-3-1-2-6-4-7(9)10-5-6/h4-5H,1-3H2

InChI Key

CTQBAOINHAORDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CCCBr)Cl

Origin of Product

United States

Synthetic Methodologies for 4 3 Bromopropyl 2 Chlorothiophene

Retrosynthetic Analysis of the 4-(3-Bromopropyl)-2-chlorothiophene Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections can be made at the C-C bond of the propyl group and the C-Cl bond on the thiophene (B33073) ring. This leads to two main retrosynthetic pathways:

Pathway A: Alkylation of a pre-functionalized thiophene. This approach involves the alkylation of a 2-chlorothiophene (B1346680) derivative at the C-4 position with a 3-bromopropyl synthon. Key precursors would include a 4-metallo-2-chlorothiophene (e.g., Grignard or organolithium reagent) and 1,3-dibromopropane (B121459) or a related electrophile.

Pathway B: Halogenation of a pre-alkylated thiophene. This strategy begins with a 4-(3-bromopropyl)thiophene, which is then selectively chlorinated at the C-2 position. This requires a regioselective chlorination method that favors the C-2 position over the C-5 position.

Approaches to Thiophene Ring Functionalization

The functionalization of the thiophene ring is a critical aspect of the synthesis of the target molecule. This involves both halogenation and alkylation reactions, with regioselectivity being a key challenge.

Regioselective Halogenation Strategies on Thiophene

Achieving regioselective halogenation of the thiophene ring is essential for many synthetic routes. The C-2 and C-5 positions of thiophene are highly susceptible to electrophilic attack, making selective halogenation at a specific position challenging.

Several methods have been developed for the regioselective halogenation of thiophenes:

Direct Halogenation: Treatment of thiophene with halogens like chlorine or bromine can lead to 2-halo derivatives, and further reaction can produce 2,5-dihalothiophenes. For instance, reacting thiophene with one equivalent of chlorine at -30°C in the dark has been shown to yield 2-chlorothiophene. However, these methods often result in a mixture of mono-, di-, and tri-halogenated products, leading to lower yields of the desired compound.

Benzeneseleninyl Chloride with Aluminum Halide: A more regioselective method involves the use of benzeneseleninyl chloride in the presence of an aluminum halide. This system has been shown to be an efficient reagent for the regioselective mono-halogenation of electron-rich thiophenes, affording high yields without the formation of di- and tri-halogenated byproducts.

Control through Blocking Groups: In some cases, a blocking group can be temporarily installed at one of the reactive positions to direct halogenation to the desired site. The blocking group is then removed in a subsequent step.

Alkylation Methodologies at the Thiophene C-4 Position

Introducing an alkyl chain at the C-4 position of a thiophene ring can be accomplished through various cross-coupling reactions. These methods typically involve the reaction of a 4-halothiophene with an organometallic reagent.

Negishi Coupling: This reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is a versatile method for forming C-C bonds and can be applied to couple alkylzinc halides with aryl bromides or chlorides. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity.

Suzuki Coupling: The Suzuki reaction utilizes an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. This method is known for its high efficiency and good functional group compatibility. It has been successfully used for the cross-coupling of thiophene boronic acids with aryl chlorides in aqueous media. Micellar Suzuki cross-coupling has also been explored as an environmentally friendly approach.

Grignard Reagents: Deprotonative metalation of a chlorothiophene with a Grignard reagent can generate a thienyl Grignard reagent, which can then be used in cross-coupling reactions. This approach allows for the formation of arylated thiophenes while keeping the C-Cl bond intact.

Synthesis of Precursor Building Blocks

The synthesis of this compound relies on the availability of key precursor building blocks. Depending on the chosen synthetic route, these could include:

2-Chlorothiophene: This can be synthesized through the direct chlorination of thiophene.

4-Bromo-2-chlorothiophene or 2-Chloro-4-iodothiophene: These dihalogenated thiophenes can serve as starting materials for the introduction of the propyl group via cross-coupling reactions.

1-(4-chlorothiophen-2-yl)ethanone: This ketone can be a precursor for further functionalization. Its synthesis has been reported from 2-acetylthiophene (B1664040) using aluminum trichloride (B1173362) and a chlorine source. It can also be used to synthesize more complex derivatives like 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

(3-Bromopropyl)zinc Halide: This organozinc reagent would be required for a Negishi coupling approach.

(3-Bromopropyl)boronic Acid or Ester: This organoboron compound would be necessary for a Suzuki coupling.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Catalytic Systems in Thiophene Synthesis

The choice of catalyst is paramount in many of the synthetic steps, particularly for cross-coupling reactions.

Palladium Catalysts: Palladium complexes are widely used in Suzuki and Negishi couplings. The specific ligand coordinated to the palladium center can significantly influence the

Solvent Effects and Reaction Parameter Modulation

The choice of solvent and the modulation of reaction parameters such as temperature, catalyst, and reagent concentration are critical in directing the regioselectivity and yield of the synthesis of substituted thiophenes. The synthesis of this compound can be conceptually approached through pathways like Friedel-Crafts acylation followed by reduction and halogenation, or through cross-coupling reactions.

Friedel-Crafts Acylation Approach:

A potential route involves the Friedel-Crafts acylation of 2-chlorothiophene with 4-bromobutyryl chloride. The choice of solvent in Friedel-Crafts acylation significantly influences the activity of the Lewis acid catalyst and the solubility of the reactants. organic-chemistry.org Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are traditionally used. However, greener alternatives are being explored. organic-chemistry.org The reaction temperature is also a crucial parameter to control, as higher temperatures can lead to side reactions and decomposition of the substrate or product.

Following acylation, the resulting ketone would be reduced to an alkyl chain. The Clemmensen or Wolff-Kishner reductions are classic methods for this transformation. organic-chemistry.org The solvent for these reductions is typically a high-boiling point alcohol for the Wolff-Kishner reduction (e.g., ethylene (B1197577) glycol) or an acidic medium for the Clemmensen reduction (e.g., aqueous hydrochloric acid with zinc amalgam). The final step would involve the conversion of a terminal hydroxyl group (if a diol was used in an alternative alkylation) to a bromide, for which various brominating agents in a suitable inert solvent would be employed.

Cross-Coupling Reactions:

Alternatively, a Suzuki or other palladium-catalyzed cross-coupling reaction could be employed to form the C-C bond between the thiophene ring and the propyl side chain. youtube.comttu.edu In a Suzuki coupling, a boronic acid or ester derivative of one fragment is coupled with a halide of the other in the presence of a palladium catalyst and a base. youtube.com The solvent system for Suzuki reactions is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of a base (like sodium carbonate or potassium phosphate). youtube.com The choice of solvent, base, and phosphine (B1218219) ligand on the palladium catalyst can dramatically affect the reaction rate and yield. youtube.com

For instance, the coupling of a 2-chloro-4-halothiophene with a propylboronic acid derivative would be a plausible route. The solvent's polarity and ability to dissolve both the organic and inorganic reagents are key. The temperature is typically elevated to facilitate the catalytic cycle.

Below is a table summarizing the hypothetical effects of solvent and reaction parameters on key synthetic steps towards this compound, based on general principles for these reaction types.

Reaction Step Solvent Temperature (°C) Catalyst/Reagent Expected Outcome/Remarks Reference
Friedel-Crafts AcylationCarbon Disulfide0 - 25AlCl₃Traditional solvent, good yields but toxic. organic-chemistry.org
Nitrobenzene25 - 50AlCl₃Can act as both solvent and catalyst promoter. organic-chemistry.org
Dichloromethane0 - 25AlCl₃Common, less toxic alternative. researchgate.net
Wolff-Kishner ReductionEthylene Glycol180 - 200Hydrazine, KOHHigh temperature required for de-ketonation. organic-chemistry.org
Suzuki CouplingToluene/Water80 - 110Pd(PPh₃)₄, Na₂CO₃Biphasic system, common for Suzuki reactions. youtube.com
Dioxane/Water80 - 100PdCl₂(dppf), K₃PO₄Often gives good yields for heteroaryl couplings. youtube.com
DMF100 - 120Pd(OAc)₂, PCy₃Polar aprotic solvent, can increase reaction rates. beilstein-journals.org

Interactive Data Table: Solvent and Parameter Effects

Reaction StepSolventTemperature (°C)Catalyst/ReagentExpected Outcome/RemarksReference
Friedel-Crafts AcylationCarbon Disulfide0 - 25AlCl₃Traditional solvent, good yields but toxic. organic-chemistry.org
Friedel-Crafts AcylationNitrobenzene25 - 50AlCl₃Can act as both solvent and catalyst promoter. organic-chemistry.org
Friedel-Crafts AcylationDichloromethane0 - 25AlCl₃Common, less toxic alternative. researchgate.net
Wolff-Kishner ReductionEthylene Glycol180 - 200Hydrazine, KOHHigh temperature required for de-ketonation. organic-chemistry.org
Suzuki CouplingToluene/Water80 - 110Pd(PPh₃)₄, Na₂CO₃Biphasic system, common for Suzuki reactions. youtube.com
Suzuki CouplingDioxane/Water80 - 100PdCl₂(dppf), K₃PO₄Often gives good yields for heteroaryl couplings. youtube.com
Suzuki CouplingDMF100 - 120Pd(OAc)₂, PCy₃Polar aprotic solvent, can increase reaction rates. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Halogenated Thiophenes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like halogenated thiophenes to minimize environmental impact and enhance safety. chemicalbook.com These principles focus on the use of renewable feedstocks, reduction of derivatives, use of catalysts, designing safer chemicals and solvents, and increasing energy efficiency.

In the context of synthesizing compounds such as this compound, several green chemistry strategies can be considered. For the chlorination of the thiophene ring, traditional methods often use hazardous reagents like chlorine gas. A greener alternative involves the use of hydrogen peroxide and hydrochloric acid, which generates water as the main byproduct. google.com Another approach is the use of N-chlorosuccinimide in a more benign solvent like acetonitrile. chemicalbook.com

Solvent choice is a cornerstone of green chemistry. The replacement of hazardous solvents like chlorinated hydrocarbons and aromatic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a key goal. For instance, performing cross-coupling reactions in water or using solvent-free conditions can significantly reduce the environmental footprint of the synthesis. organic-chemistry.org

The use of catalysis is inherently a green principle as it allows for reactions to proceed with high efficiency and selectivity, reducing the formation of byproducts. youtube.com Palladium-catalyzed cross-coupling reactions, while using a heavy metal, are highly efficient and can be performed with very low catalyst loadings. youtube.com Research is ongoing to develop more sustainable catalysts based on more abundant and less toxic metals like iron or copper.

Chemical Reactivity and Transformative Potential of 4 3 Bromopropyl 2 Chlorothiophene

Reactivity of the Thiophene (B33073) Ring System.jcu.edu.au

The thiophene ring in 4-(3-bromopropyl)-2-chlorothiophene is an electron-rich aromatic system, a characteristic that makes it susceptible to electrophilic attack. wikipedia.org However, the presence of a chloro substituent at the C-2 position and an alkyl substituent at the C-4 position significantly influences its reactivity. The chloro group is deactivating and directs incoming electrophiles, while the alkyl group is activating.

Metal-Catalyzed Cross-Coupling Reactions at the C-2 Chloro Position (e.g., Suzuki, Stille, Negishi, Sonogashira).jcu.edu.aunih.govorganic-chemistry.org

The chlorine atom at the C-2 position of the thiophene ring is a key site for metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the chlorothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boron reagents. mdpi.com For 2-chlorothiophenes, specific palladium catalysts, such as those with bulky phosphine (B1218219) ligands, are often employed to achieve high yields. researchgate.net The reaction can be performed in various solvents, including aqueous and biphasic systems. harvard.edu

Stille Coupling: The Stille reaction pairs the chlorothiophene with an organotin compound (organostannane) and is also catalyzed by palladium. wikipedia.orgnumberanalytics.com A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.orglibretexts.org The mechanism involves oxidative addition of the chlorothiophene to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. numberanalytics.comlibretexts.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the chlorothiophene in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can be advantageous in certain synthetic scenarios. youtube.com This reaction is known for its high efficiency in forming C-C bonds, including those between different types of hybridized carbons (sp³, sp², and sp). wikipedia.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the chlorothiophene and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgyoutube.com The Sonogashira coupling is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Copper-free variations of this reaction have also been developed. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Key Features
Suzuki Organoboron (e.g., boronic acid) Palladium catalyst, Base Environmentally benign boron reagents, broad functional group tolerance. mdpi.com
Stille Organotin (organostannane) Palladium catalyst Wide functional group tolerance, but toxic tin reagents. wikipedia.orgorganic-chemistry.org
Negishi Organozinc Palladium or Nickel catalyst High reactivity of organozinc reagents, allows for coupling of various carbon hybridizations. wikipedia.orgorganic-chemistry.org
Sonogashira Terminal Alkyne Palladium catalyst, Copper(I) co-catalyst, Base Forms C(sp²)-C(sp) bonds, mild reaction conditions. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution on the Chlorothiophene Moiety.

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNA_r) if they possess electron-withdrawing substituents. wikipedia.org In the case of 2-chlorothiophene (B1346680), the ring itself is electron-rich, making it generally unreactive towards nucleophilic attack under standard conditions. However, the presence of strong electron-withdrawing groups on the thiophene ring can activate it for S_NAr reactions. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For 2-chlorothiophene derivatives, this type of reaction is less common than cross-coupling but can be induced under specific conditions, particularly with highly activated substrates or very strong nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring.jcu.edu.au

Thiophenes are more susceptible to electrophilic attack than benzene (B151609) due to the stabilizing effect of the sulfur atom on the cationic intermediate. wikipedia.org Electrophilic aromatic substitution (S_EAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are common for thiophenes. wikipedia.org Substitution on the thiophene ring typically occurs at the C-2 position, as the intermediate is more stabilized by resonance. pearson.com When the C-2 position is blocked, as in this compound, electrophilic attack will be directed to other available positions, primarily the C-5 and C-3 positions. The directing effects of the existing substituents—the deactivating chloro group at C-2 and the activating alkyl group at C-4—will influence the regioselectivity of the substitution.

Reactivity of the Alkyl Bromide Moiety.proprep.com

The 3-bromopropyl group attached to the thiophene ring provides a second site for chemical transformations, primarily through reactions typical of alkyl halides.

Nucleophilic Substitution Reactions (S_N1, S_N2).

The bromine atom on the propyl chain is a good leaving group, making the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles. libretexts.org This allows for a variety of nucleophilic substitution reactions.

S_N2 Reactions: As a primary alkyl bromide, the 3-bromopropyl group is well-suited for S_N2 reactions. byjus.comrammohancollege.ac.in These reactions involve a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. Common nucleophiles for this reaction include hydroxides, alkoxides, cyanides, and amines.

S_N1 Reactions: S_N1 reactions proceed through a carbocation intermediate. byjus.com Primary alkyl halides like the 3-bromopropyl group are less likely to undergo S_N1 reactions because the formation of a primary carbocation is energetically unfavorable. wikipedia.org However, under certain conditions, such as in the presence of a Lewis acid or in a highly polar, non-nucleophilic solvent, an S_N1 pathway might be accessible, potentially with rearrangement of the intermediate carbocation.

Elimination Reactions to Form Alkenes.

In the presence of a strong, non-nucleophilic base, the 3-bromopropyl group can undergo an elimination reaction to form an alkene. bits-pilani.ac.inyoutube.com The most common mechanism for this is the E2 (bimolecular elimination) reaction, where the base removes a proton from the carbon adjacent to the one bearing the bromine, and the bromide ion is simultaneously eliminated. youtube.comchemguide.co.uk This would result in the formation of a propenyl-substituted chlorothiophene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The presence of two halogen atoms in this compound—a bromine on the alkyl chain and a chlorine on the thiophene ring—offers distinct opportunities for the selective formation of organometallic reagents. The differing reactivities of alkyl versus aryl halides, and of bromine versus chlorine, are the guiding principles for these transformations.

Grignard Reagents: The formation of a Grignard reagent typically involves the reaction of an organohalide with magnesium metal. Due to the higher reactivity of the carbon-bromine bond in the alkyl chain compared to the carbon-chlorine bond on the aromatic thiophene ring, the selective formation of the Grignard reagent at the propyl chain is anticipated. This reaction would yield 3-(2-chlorothiophen-4-yl)propylmagnesium bromide. The less reactive C-Cl bond on the thiophene ring would likely remain intact under standard Grignard formation conditions.

Organolithium Reagents: Organolithium reagents are generally formed through reaction with an organolithium species like n-butyllithium or via direct lithiation. Similar to Grignard reagent formation, the alkyl bromide is more susceptible to metal-halogen exchange. Reaction with two equivalents of a strong base like t-butyllithium could potentially lead to the formation of a dilithiated species, though careful control of stoichiometry and temperature would be crucial to achieve selectivity.

Organozinc Reagents: Organozinc reagents can be prepared from organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂). This approach allows for the generation of a less reactive and often more selective organometallic species. For instance, the Grignard reagent formed at the propyl chain can be converted to the corresponding organozinc reagent, which may offer advantages in subsequent cross-coupling reactions.

Organometallic Reagent Precursor Typical Reagents Expected Product
Grignard Reagent This compound Mg, THF 3-(2-chlorothiophen-4-yl)propylmagnesium bromide
Organolithium Reagent This compound 2 equiv. t-BuLi 3-(2-chlorothiophen-4-yl)propyllithium
Organozinc Reagent 3-(2-chlorothiophen-4-yl)propylmagnesium bromide ZnCl₂ 3-(2-chlorothiophen-4-yl)propylzinc(II) chloride

Chemoselective Functionalization Strategies

The differential reactivity of the two halogen substituents in this compound is the cornerstone of its utility in synthetic chemistry, enabling a variety of chemoselective functionalization strategies.

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. In this compound, the alkyl bromide and the aryl chloride exhibit such orthogonality. The C-Br bond is more labile and susceptible to nucleophilic substitution and organometallic formation under conditions that leave the more robust C-Cl bond untouched. Conversely, the C-Cl bond on the electron-rich thiophene ring is more amenable to transition-metal-catalyzed cross-coupling reactions, which can often be performed in the presence of the alkyl bromide.

Capitalizing on this differential reactivity, a chemist can orchestrate a sequence of reactions to selectively modify each position.

Reactions at the Alkyl Bromide: The primary bromide is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution (SN2) reactions. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azidopropylthiophene, a precursor for amines or triazoles. Similarly, cyanide (NaCN) would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. These reactions would typically proceed without affecting the 2-chloro substituent on the thiophene ring.

Reactions at the Thiophene Chlorine: The chlorine atom on the thiophene ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Negishi couplings, for example, could be employed to form new carbon-carbon bonds. These reactions typically require a palladium or nickel catalyst and a suitable coupling partner (e.g., a boronic acid, organostannane, or organozinc reagent). Under carefully controlled conditions, these couplings can be achieved while preserving the integrity of the bromopropyl side chain.

Reaction Type Target Site Typical Reagents Product Type
Nucleophilic Substitution Alkyl Bromide NaN₃, NaCN, etc. Azides, Nitriles, etc.
Suzuki Coupling Thiophene Chlorine Arylboronic acid, Pd catalyst, base Biaryl compound
Stille Coupling Thiophene Chlorine Organostannane, Pd catalyst Coupled product

Cyclization Reactions and Annulation Strategies Utilizing Both Reactive Sites

The true synthetic power of this compound is realized in its ability to undergo cyclization reactions that engage both reactive sites, leading to the formation of novel fused ring systems. These intramolecular transformations provide an efficient route to complex polycyclic heteroaromatic compounds.

One plausible strategy involves a two-step sequence. First, a nucleophilic group is introduced at the terminus of the propyl chain via substitution of the bromide. This newly installed nucleophile can then attack the carbon bearing the chlorine atom on the thiophene ring in an intramolecular fashion. For this to occur, the thiophene ring typically needs to be activated, or the reaction must be mediated by a transition metal catalyst.

For instance, if the bromide is displaced by a thiol, a subsequent intramolecular SNAr reaction or a metal-catalyzed C-S bond formation could lead to the construction of a thieno[3,2-b]thiepine ring system. Similarly, the introduction of an amine at the propyl chain could set the stage for an intramolecular Buchwald-Hartwig amination to form a fused nitrogen-containing ring.

An alternative and more direct approach would be an intramolecular cross-coupling reaction. For example, conversion of the alkyl bromide to an organometallic species (e.g., a Grignard or organozinc reagent) in situ could be followed by a palladium- or nickel-catalyzed intramolecular coupling with the thiophene-chlorine bond to forge a new carbon-carbon bond and a new ring. This would lead to the formation of a dihydrocyclopenta[b]thiophene derivative.

These cyclization strategies highlight the utility of this compound as a linchpin for the assembly of complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Applications As a Synthetic Intermediate for Complex Molecules and Materials

Building Block for Advanced Heterocyclic Systems

The dual reactivity of 4-(3-bromopropyl)-2-chlorothiophene, stemming from the electrophilic carbon of the bromopropyl group and the potential for cross-coupling reactions at the chlorinated position, makes it a versatile precursor for the synthesis of complex, fused heterocyclic systems. One of the most notable applications is in the construction of thieno[3,2-b]thiophene (B52689) derivatives, which are themselves important scaffolds in materials science.

The synthesis of these fused systems often involves a multi-step sequence that takes advantage of both reactive sites on the this compound molecule. For instance, the bromopropyl chain can be utilized in cyclization reactions to form a new ring fused to the initial thiophene (B33073) core. While direct intramolecular cyclization of this compound itself is not extensively documented, its derivatives are strategically employed. A general approach involves the initial transformation of the chloro group via a cross-coupling reaction, followed by manipulation of the bromopropyl side chain to facilitate the ring-closing step.

A representative, though not directly utilizing the title compound, synthetic strategy for thieno[3,2-b]thiophenes often starts with a substituted bromothiophene. nih.govmdpi.com These methods typically involve the introduction of a sulfur-containing side chain at the 3-position, which then undergoes cyclization to form the second thiophene ring. nih.gov The presence of the bromopropyl group in this compound offers a latent functionality that can be unmasked and utilized for such cyclizations after initial modification at the 2-position. The chloro atom at the 2-position allows for regioselective functionalization, for example, through palladium-catalyzed cross-coupling reactions, which can introduce a variety of substituents that can either influence the electronic properties of the final molecule or participate in subsequent cyclization reactions. rsc.org

Precursor for Conjugated Polymers and Organic Electronic Materials

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. nih.govresearchgate.netwinona.edu this compound serves as a valuable monomer precursor for the synthesis of functionalized polythiophenes and related conjugated materials. The two distinct reactive handles on the molecule allow for the creation of polymers with tailored properties.

The chloro and bromo substituents on the thiophene ring can be exploited in various polymerization techniques. For instance, the chloro group can participate in dehalogenative polycondensations, such as those catalyzed by nickel or palladium complexes, to form the main polymer chain. The bromopropyl group, on the other hand, can be either pre-functionalized before polymerization or post-functionalized on the resulting polymer. This allows for the introduction of a wide range of functional groups that can modulate the polymer's solubility, morphology, and electronic properties.

Electropolymerization is another powerful technique for creating thin films of conjugated polymers directly onto electrode surfaces. nih.govresearchgate.netwinona.edursc.org Thiophene derivatives can be electrochemically polymerized to form highly ordered, conductive films. nih.govresearchgate.netwinona.edu While direct electropolymerization of this compound is not commonly reported, its derivatives, where the reactive halides have been modified, can be designed to be suitable for this process. The resulting polymers can find applications in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The ability to introduce specific functionalities via the propyl side chain is particularly advantageous for tuning the polymer's performance in these devices.

Polymer Type Synthetic Method Potential Application
Functionalized PolythiophenesDehalogenative PolycondensationOrganic Field-Effect Transistors (OFETs)
Thiophene-based CopolymersCross-coupling PolymerizationOrganic Photovoltaics (OPVs)
Surface-Grafted PolymersElectropolymerizationChemical Sensors

Scaffold in the Synthesis of Agrochemical Intermediates

The thiophene ring is a common structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net The unique substitution pattern of this compound makes it a potential starting material for the synthesis of novel agrochemical intermediates, particularly fungicides and insecticides.

Although specific examples detailing the direct use of this compound in the synthesis of commercial agrochemicals are not widely available in the public domain, its structural features suggest its utility in this area. For instance, the 2-chlorothiophene (B1346680) moiety is a key component in some systemic fungicides. The bromopropyl side chain offers a convenient point of attachment for other pharmacophoric groups, allowing for the rapid generation of a library of potential agrochemical candidates.

One area of potential application is in the synthesis of analogs of existing agrochemicals. For example, the neonicotinoid insecticide family often contains a chlorothiazole or related heterocyclic ring. The 2-chlorothiophene core of this compound could serve as a bioisosteric replacement for these rings, potentially leading to new insecticides with improved properties or a different spectrum of activity. The synthesis of such analogs would likely involve the reaction of the bromopropyl chain with a suitable nitrogen-containing heterocycle, a common strategy in the synthesis of neonicotinoids.

Contributions to Method Development in Organic Synthesis

The presence of two distinct halogen atoms on the thiophene ring of this compound makes it an interesting substrate for studying and developing new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds can be exploited to achieve selective functionalization of the thiophene core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. nih.gov In the case of this compound, the C-Br bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity allows for the selective coupling at the 5-position (where the bromo group is attached in the parent thiophene from which the numbering is derived, although the bromine is on the propyl chain in this specific compound, the principle of differential reactivity of aryl halides applies to the chloro substituent) of the thiophene ring, leaving the chloro group intact for subsequent transformations.

This selective reactivity is highly valuable for the stepwise construction of complex molecules. For example, a Suzuki coupling could be performed at the more reactive position, followed by a different cross-coupling reaction, such as a Sonogashira or Buchwald-Hartwig amination, at the less reactive chloro-substituted position. The development of catalytic systems that can achieve high selectivity in such reactions is an active area of research, and substrates like this compound can serve as important test cases for these new methods. Furthermore, the bromopropyl chain itself can participate in a variety of transformations, including nucleophilic substitution and elimination reactions, further expanding the synthetic utility of this versatile building block.

Reaction Type Catalyst/Reagents Bond Formed
Suzuki CouplingPd catalyst, boronic acid/esterC-C
Stille CouplingPd catalyst, organostannaneC-C
Heck ReactionPd catalyst, alkeneC-C
Sonogashira CouplingPd/Cu catalyst, terminal alkyneC-C (sp)
Buchwald-Hartwig AminationPd catalyst, amineC-N
Nucleophilic SubstitutionVarious nucleophilesC-Nu (on propyl chain)

Spectroscopic and Mechanistic Investigations of 4 3 Bromopropyl 2 Chlorothiophene and Its Derivatives

Advanced Spectroscopic Characterization Methodologies

The precise structural elucidation of 4-(3-Bromopropyl)-2-chlorothiophene and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the thiophene (B33073) ring and the propyl side chain. The two protons on the thiophene ring would appear as distinct signals, likely doublets, due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and the alkyl substituent. The protons of the propyl chain would exhibit characteristic multiplets corresponding to the -CH₂- groups adjacent to the thiophene ring, the central -CH₂- group, and the terminal -CH₂- group attached to the bromine atom. The latter would be significantly downfield due to the deshielding effect of the bromine.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbon atoms of the thiophene ring would appear in the aromatic region, with their chemical shifts influenced by the positions of the chlorine and propyl substituents. The carbon attached to the chlorine atom would show a characteristic shift. The three carbon atoms of the propyl chain would also be clearly resolved, with the carbon bearing the bromine atom appearing at a lower field.

For derivatives of this compound, NMR spectroscopy remains a primary tool for confirming successful transformations. For instance, if the bromine atom is substituted, significant changes in the chemical shifts of the propyl chain protons and carbons would be observed.

Mass Spectrometry Approaches

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of both chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. This isotopic signature is a powerful confirmation of the presence of both chlorine and bromine in the molecule.

Common fragmentation pathways would likely involve the loss of the bromine atom, the propyl chain, or the chlorine atom. The observation of fragment ions corresponding to these losses would further support the proposed structure. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present. scilit.com For this compound, the IR and Raman spectra would exhibit characteristic bands for the thiophene ring and the alkyl halide chain.

The thiophene ring would give rise to several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. iosrjournals.org The C-S stretching vibration of the thiophene ring is also a key diagnostic peak. iosrjournals.org The presence of the chlorine substituent on the ring would influence the positions of these bands.

The propyl chain would be identified by the C-H stretching and bending vibrations of the methylene (B1212753) groups. A crucial band to identify would be the C-Br stretching vibration, which typically appears in the lower frequency region of the IR spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of this compound. researchgate.netnih.gov Comparing the calculated spectrum with the experimental IR and Raman spectra can aid in the precise assignment of the observed vibrational bands. researchgate.netnih.gov

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is essential for controlling the outcome of its chemical transformations and for designing new synthetic routes.

Kinetic Analysis of Transformative Reactions

Kinetic analysis of reactions involving this compound can provide quantitative insights into the reaction rates and the factors that influence them. For example, in nucleophilic substitution reactions at the brominated carbon, monitoring the disappearance of the starting material or the appearance of the product over time allows for the determination of the reaction order and the rate constant.

Factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature can be systematically varied to understand their impact on the reaction kinetics. This information is crucial for optimizing reaction conditions to achieve higher yields and shorter reaction times. For instance, a kinetic study could elucidate whether the substitution of the bromine atom follows an SN1 or SN2 mechanism.

Identification of Reaction Intermediates

The identification of reaction intermediates is a key aspect of mechanistic studies. In reactions involving this compound, various spectroscopic and analytical techniques can be employed to detect and characterize transient species.

For example, in certain reactions, it might be possible for the thiophene ring to participate in the stabilization of a carbocation intermediate formed upon the departure of the bromide ion. The potential for such neighboring group participation could be investigated through detailed mechanistic studies.

Computational and Theoretical Studies on 4 3 Bromopropyl 2 Chlorothiophene

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, optical properties, and intermolecular interactions. For 4-(3-bromopropyl)-2-chlorothiophene, computational methods such as Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) can be employed to model its electronic landscape. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. For thiophene (B33073) derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing chlorine atom at the 2-position and the bromopropyl group at the 4-position will influence the energies and distributions of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool to dissect the electronic structure. It provides a detailed picture of the bonding within the molecule, including hybridization, charge distribution, and hyperconjugative interactions. For instance, NBO analysis can quantify the delocalization of electron density from the lone pairs of the sulfur and halogen atoms into the π-system of the thiophene ring, as well as interactions between the propyl chain and the ring.

Table 1: Representative Calculated Electronic Properties for a Substituted Thiophene

PropertyCalculated Value (Illustrative)Method
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
HOMO-LUMO Gap5.3 eVDFT/B3LYP
Dipole Moment2.1 DDFT/B3LYP

Note: The values in this table are illustrative and represent typical ranges for similar halogenated thiophene derivatives.

Conformational Analysis and Energy Landscapes

The presence of the flexible 3-bromopropyl side chain introduces conformational complexity to this compound. Conformational analysis aims to identify the stable spatial arrangements (conformers) of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the single bonds in the propyl chain and calculating the potential energy at each step.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in unraveling the intricate details of reaction mechanisms. nih.gov For this compound, several reaction types can be investigated, such as nucleophilic substitution at the bromine-bearing carbon or cross-coupling reactions involving the C-Cl or C-Br bonds.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, the mechanism of a substitution reaction on the propyl chain can be explored to determine whether it proceeds via an SN1 or SN2 pathway. Similarly, the oxidative addition step in a palladium-catalyzed cross-coupling reaction can be modeled to understand the relative reactivity of the C-Cl and C-Br bonds. These calculations can provide a rationale for experimentally observed regioselectivity and reactivity patterns. semanticscholar.org

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed.

These predicted spectra can be compared with experimental data to confirm the structure of this compound. Discrepancies between the calculated and experimental spectra can also provide insights into specific molecular features, such as conformational preferences or the presence of intermolecular interactions in the condensed phase.

Table 2: Representative Predicted Spectroscopic Data for a Substituted Thiophene

SpectrumParameterPredicted Value (Illustrative)
13C NMRC2 Chemical Shift125 ppm
13C NMRC3 Chemical Shift130 ppm
13C NMRC4 Chemical Shift138 ppm
13C NMRC5 Chemical Shift128 ppm
IRC-Br Stretch650 cm-1
IRC-Cl Stretch780 cm-1

Note: The values in this table are illustrative and based on general trends for similar compounds.

Molecular Dynamics Simulations for Solvent and Intermolecular Effects

While quantum chemical calculations are powerful for studying individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in solution or in a solid state. nih.gov MD simulations model the motion of atoms and molecules over time, taking into account intermolecular forces. nih.gov

For this compound, MD simulations can be used to study its solvation in different solvents. This can reveal how the solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and reactivity. rsc.org Furthermore, MD simulations can be employed to investigate intermolecular interactions in the bulk material, providing insights into its physical properties, such as its melting point and boiling point. In the context of materials science, these simulations can also help to understand how molecules of this compound might pack in a crystal lattice or self-assemble into larger structures. nih.gov

Synthesis and Reactivity Studies of Analogues and Derivatives of 4 3 Bromopropyl 2 Chlorothiophene

Structural Modifications of the Thiophene (B33073) Core

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.gov However, the reactivity and regioselectivity of these reactions are heavily influenced by the nature and position of substituents already present on the ring. Structural modifications of the thiophene core in analogues of 4-(3-bromopropyl)-2-chlorothiophene can be achieved through several synthetic strategies, including skeletal editing of other heterocycles. For instance, a novel approach involves the formal [4+1] reaction of Zincke ketones, derived from pyridines, with elemental sulfur to yield thiophenes. researchgate.net This method allows for the construction of the thiophene ring itself with desired substitution patterns.

Another powerful technique for modifying the thiophene core is through C-H functionalization polycondensation reactions. The polymerization of 2-chloro-3-substituted thiophenes can be achieved using a nickel catalyst in the presence of a magnesium amide. nih.govacs.orgresearchgate.netfigshare.com This approach is particularly useful for creating polythiophenes where the structural modifications are introduced via the monomeric units. The choice of catalyst is crucial; for instance, nickel catalysts bearing N-heterocyclic carbene ligands have been found to be more effective for the polymerization of chlorothiophenes compared to those used for bromothiophenes. nih.govacs.orgresearchgate.netfigshare.com

These synthetic methodologies allow for the introduction of various functional groups onto the thiophene nucleus, thereby tuning its electronic properties and subsequent reactivity. The inherent reactivity of the thiophene ring is greater than that of benzene (B151609) towards electrophilic substitution, a property attributed to the involvement of one of the sulfur atom's lone pairs in the aromatic sextet. nih.gov

Variation of Halogen Substituents and Alkyl Chain Length/Substitution

The reactivity of this compound and its analogues can be significantly altered by varying the halogen substituents and the length or substitution of the alkyl chain.

The nature of the halogen atom (e.g., fluorine, chlorine, bromine) on the thiophene ring influences the electronic environment of the ring and its reactivity. Theoretical studies on other aromatic systems have shown that different halogen substituents can lead to variations in intermolecular interactions and crystal packing. acs.org For instance, the electrostatic potential at the C-X bond (where X is a halogen) can vary significantly, being positive for bromo and chloro derivatives and negative for fluoro derivatives. acs.org These electronic differences can impact the susceptibility of the thiophene ring to further reactions.

Modification of the 3-bromopropyl side chain offers another avenue for creating diverse analogues. The length of the alkyl chain can be varied, and substituents can be introduced along the chain. For example, the synthesis of various O-substituted derivatives of other heterocyclic compounds has been reported, where different alkyl and aryl groups are introduced to a side chain. researchgate.net Similar strategies could be applied to the propyl chain of the title compound.

Below is an illustrative table of potential analogues of this compound with varied substituents.

Compound IDThiophene Substituent (Position 2)Alkyl Chain (Position 4)
1 -Cl-(CH₂)₃Br
2 -Br-(CH₂)₃Br
3 -F-(CH₂)₃Br
4 -Cl-(CH₂)₄Br
5 -Cl-(CH₂)₃Cl
6 -Cl-(CH₂)₃OH

This table is for illustrative purposes to show potential structural variations.

Impact of Structural Changes on Reactivity and Selectivity

Structural modifications to the thiophene core and its substituents have a profound impact on the reactivity and selectivity of the resulting analogues. The electronic effects of substituents are a key determinant of the selectivity in reactions such as hydrodesulfurization. asianpubs.org Electron-withdrawing substituents tend to favor hydrogenation, while electron-donating groups can facilitate hydrogenolysis. asianpubs.org

The type and position of substituents on the thiophene ring also govern the metabolic pathways of thiophene-based compounds, which can be a proxy for their chemical reactivity. femaflavor.org The introduction of different functional groups can either lead to the formation of reactive intermediates or promote detoxification pathways. femaflavor.org

In the context of polymerization reactions, the nature of the halogen substituent is critical. For instance, the nickel-catalyzed polymerization of bromothiophenes proceeds with high catalytic activity using NiCl₂(dppe), whereas this catalyst is less effective for chlorothiophenes. nih.govacs.orgresearchgate.netfigshare.com The successful polymerization of 2-chloro-3-substituted thiophenes often requires the use of more specialized catalysts, such as those with N-heterocyclic carbene ligands. nih.govacs.orgresearchgate.netfigshare.com

The following table summarizes the expected impact of structural changes on the reactivity of this compound analogues based on general chemical principles.

Structural ModificationExpected Impact on ReactivityExpected Impact on Selectivity
Replacement of -Cl with -Br at position 2Increased reactivity in cross-coupling reactions (e.g., Suzuki, Stille) due to the weaker C-Br bond.May alter regioselectivity in subsequent electrophilic substitutions.
Replacement of -Cl with -F at position 2Decreased reactivity in many nucleophilic substitution reactions.May direct electrophilic attack to specific positions due to the strong inductive effect of fluorine.
Increasing the length of the alkyl chainMay lead to changes in physical properties (e.g., solubility, boiling point) and could influence reaction kinetics due to steric effects.Generally, less impact on the electronic properties of the thiophene ring and thus minor effects on selectivity.
Introducing substituents on the alkyl chainThe nature of the substituent (e.g., hydroxyl, another halogen) will dictate its reactivity in subsequent transformations.Can be used to introduce new functionalities without altering the reactivity of the thiophene ring itself.

This table presents expected trends based on established chemical principles.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 4-(3-Bromopropyl)-2-chlorothiophene

While specific literature on the direct synthesis of this compound is not extensively detailed, its preparation can be inferred from established methodologies for functionalized thiophenes. The synthesis would likely involve a multi-step process, beginning with the formation of a 2-chlorothiophene (B1346680) core, followed by the introduction of the 3-bromopropyl side chain. Key synthetic achievements in the broader field of thiophene (B33073) chemistry that are relevant to this compound include:

Advances in Thiophene Functionalization: Significant progress has been made in the regioselective functionalization of the thiophene ring. nih.govresearchgate.net Methods such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions allow for precise control over the placement of substituents. youtube.com For instance, the chlorination of thiophene can be achieved with high selectivity at the 2-position. acs.org

Cross-Coupling Methodologies: The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, has revolutionized the synthesis of complex thiophene derivatives. researchgate.netnih.govmdpi.com These reactions would be instrumental in attaching the propyl side chain or further modifying the thiophene ring.

Understanding of Reactivity: The reactivity of this compound is dictated by its two distinct reactive sites: the chloro-substituted thiophene ring and the terminal bromine on the alkyl chain. The chlorine atom at the 2-position can participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. researchgate.net Simultaneously, the bromine atom on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This dual reactivity allows for sequential and orthogonal functionalization, a key achievement in the synthesis of complex molecules.

Emerging Methodologies for Expanded Applications

The future application of this compound will likely be driven by the adoption of emerging synthetic methodologies that enhance efficiency, sustainability, and molecular diversity.

Green Chemistry Approaches: There is a growing trend towards the use of more environmentally friendly synthetic methods. datainsightsmarket.comnih.gov This includes the use of greener solvents, catalytic systems with lower environmental impact, and one-pot reactions to reduce waste and improve atom economy. nih.govmdpi.com Applying these principles to the synthesis of this compound could make its production more sustainable for potential large-scale applications.

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for the efficient synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. mdpi.com The application of C-H activation techniques to the thiophene ring could provide novel and more direct routes to this compound and its derivatives. nih.govsemanticscholar.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of functionalized thiophenes. This technology could be particularly beneficial for managing potentially hazardous reagents or intermediates in the synthesis of this compound.

Unexplored Reaction Pathways and Synthetic Opportunities

The bifunctional nature of this compound opens up a plethora of unexplored reaction pathways and synthetic opportunities.

Intramolecular Cyclization: The presence of two reactive centers within the same molecule raises the possibility of intramolecular cyclization reactions. Depending on the reaction conditions, this could lead to the formation of novel fused thiophene-containing heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Domino and Tandem Reactions: The orthogonal reactivity of the chloro and bromo substituents could be exploited in domino or tandem reaction sequences. For example, a cross-coupling reaction at the 2-position could be followed by a nucleophilic substitution at the propyl chain in a one-pot process, streamlining the synthesis of complex target molecules.

Polymerization: Thiophene-based polymers are renowned for their conducting properties. numberanalytics.com The 2-chloro-4-alkylthiophene moiety could serve as a monomer for the synthesis of novel polythiophenes. The bromopropyl side chain offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications in organic electronics. researchgate.netrsc.org

Potential for Integration into Novel Chemical Technologies

The unique structural features of this compound make it a promising candidate for integration into a variety of novel chemical technologies.

Medicinal Chemistry: Thiophene derivatives are prevalent in many approved drugs and are considered privileged structures in drug discovery. nih.govmetu.edu.tr The this compound scaffold could be used to generate libraries of new compounds for screening against various biological targets. The lipophilic thiophene ring and the flexible alkyl chain are desirable features for interaction with biological macromolecules. nih.gov

Materials Science: The development of organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), heavily relies on novel thiophene-based materials. researchgate.netnumberanalytics.comorganic-chemistry.org this compound could serve as a key building block for the synthesis of new organic semiconductors with tailored electronic and photophysical properties. organic-chemistry.orgazom.com

Chemical Probes and Sensors: The reactivity of the bromopropyl chain makes it suitable for conjugation to other molecules, including fluorescent dyes or biomolecules. This could enable the development of novel chemical probes for biological imaging or sensors for the detection of specific analytes.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(3-Bromopropyl)-2-chlorothiophene?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of the bromopropyl group. For example, thiophene derivatives with halogen substituents often undergo alkylation using propargyl bromides in polar aprotic solvents like DMF or DMSO at 60–80°C . Optimization of reaction time (6–12 hours) and stoichiometric ratios (1:1.2 thiophene:bromide) is critical. Purity can be enhanced via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the thiophene ring (δ 6.5–7.2 ppm) and bromopropyl chain (δ 3.4–3.8 ppm for CH₂Br) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 249 (M⁺) and fragments like [M-Br]⁺ at m/z 170.
  • FT-IR : Confirm C-Br (550–650 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches.

Q. How does the compound’s solubility profile influence reaction design?

  • Methodological Answer : The hydrophobic thiophene core and bromopropyl chain limit aqueous solubility. Use organic solvents like THF, dichloromethane, or toluene. For biphasic reactions, phase-transfer catalysts (e.g., TBAB) improve reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine on the thiophene ring directs electrophilic substitutions to the 5-position, while the bromopropyl group acts as a leaving group in SN2 reactions. Comparative studies with analogs (e.g., 4-(3-Bromopropyl)-2-fluorothiophene) show that chlorine’s electronegativity reduces reaction rates by 15–20% in Suzuki couplings . DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactivity.

Q. What experimental approaches resolve contradictions in catalytic efficiency data?

  • Methodological Answer : Contradictions in palladium-catalyzed coupling yields (e.g., 40–75%) may arise from ligand choice (XPhos vs. SPhos) or moisture sensitivity. Design a controlled study:

  • Variable 1 : Ligand screening (monodentate vs. bidentate).
  • Variable 2 : Solvent drying methods (molecular sieves vs. freeze-pump-thaw).
  • Analysis : Use Arrhenius plots to compare activation energies under different conditions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. The bromopropyl chain may occupy hydrophobic pockets.
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. Chlorine’s σₚ (-0.23) vs. fluorine (-0.34) impacts electron density on the thiophene ring .

Data Interpretation & Optimization

Q. How should researchers address discrepancies in reported melting points?

  • Methodological Answer : Variations (e.g., 85–92°C) may stem from polymorphic forms or impurities. Perform:

  • DSC Analysis : Identify endothermic peaks corresponding to pure forms.
  • Recrystallization Trials : Test solvents (ethanol/water vs. acetone) to isolate stable polymorphs .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.
  • In Situ Monitoring : Employ ReactIR to track thiophene ring functionalization in real time.
  • Yield Correlation : Plot yield vs. temperature for each step to identify bottlenecks .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatile brominated byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.